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(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
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Overview
Description
(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is an organic compound with a molecular formula of C10H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 4-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of different alcohol derivatives
Substitution: Formation of substituted amines or other functionalized compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
- IUPAC Name : (S)-2-amino-2-(4-ethoxyphenyl)ethanol
The presence of an amino group and an ethoxy-substituted phenyl ring contributes to its reactivity and biological activity. The compound's chiral nature allows it to interact selectively with various biological targets, influencing its pharmacological profile.
Medicinal Chemistry
(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol has been investigated for its potential therapeutic effects, particularly in:
- Antidepressant Activity : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Its structural similarity to known antidepressants indicates potential efficacy in treating mood disorders .
- Antimicrobial Properties : Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a candidate for developing new antibiotics .
Biochemical Studies
The compound serves as a valuable tool in biochemical research due to its ability to interact with enzymes and receptors:
- Enzyme Modulation : The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes involved in metabolic pathways. Studies have shown that this compound can act as an inhibitor or activator of specific enzymatic reactions .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound is utilized as a chiral building block for the synthesis of more complex molecules. Its unique structure allows chemists to create various derivatives that may possess enhanced biological activities or novel properties .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of this compound against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 40 µM |
Escherichia coli | 60 µM |
MRSA | 50 µM |
These findings indicate the compound's potential as a lead for antibiotic development, particularly against resistant strains .
Case Study 2: Neurotransmitter Interaction
Molecular docking studies revealed that this compound binds effectively to serotonin receptors. This interaction suggests a mechanism for its antidepressant effects, potentially leading to enhanced mood regulation and reduced anxiety symptoms in preclinical models .
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Methoxyphenyl)ethan-1-OL: Similar structure but with a methoxy group instead of an ethoxy group.
(2S)-2-(4-Hydroxyphenyl)ethan-1-OL: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol, also known as 2-Amino-2-(4-ethoxyphenyl)ethanol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structural features lend it various biological activities, including potential antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
The compound features an amino group that can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding. The ethoxyphenyl moiety enhances its lipophilicity, allowing interactions with hydrophobic regions of proteins. These interactions are crucial for its biological effects, influencing enzyme activity and receptor binding.
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic character .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 16.0 ± 0.36 µg/mL |
K. pneumoniae | 15.5 ± 1.10 µg/mL |
B. subtilis | 22.0 ± 1.49 µg/mL |
S. aureus | 15.0 ± 0.74 µg/mL |
2. Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects, which may be attributed to its ability to inhibit specific inflammatory pathways. Research is ongoing to elucidate the exact mechanisms by which it exerts these effects.
3. Enzyme Inhibition
This compound has shown promise in enzyme inhibition studies, particularly in assays targeting various receptors and enzymes involved in metabolic pathways. Its structural characteristics allow it to interact selectively with these biological targets.
Case Studies and Research Findings
Case Study: Enzyme Inhibition Assays
In a study focusing on enzyme inhibition, this compound was tested against several enzymes involved in metabolic processes. Results indicated significant inhibitory activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Research on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics like penicillin and spectinomycin. The results showed comparable or superior activity against certain bacterial strains, indicating its potential as an alternative antimicrobial agent .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-ethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQDUDJZDZRJS-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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